molecular formula C10H20ClNO B12975373 2-(Methoxymethyl)-7-azaspiro[3.5]nonane hydrochloride

2-(Methoxymethyl)-7-azaspiro[3.5]nonane hydrochloride

Cat. No.: B12975373
M. Wt: 205.72 g/mol
InChI Key: DTFPGRCBRGSHAG-UHFFFAOYSA-N
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Description

2-(Methoxymethyl)-7-azaspiro[35]nonane hydrochloride is a chemical compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methoxymethyl)-7-azaspiro[3.5]nonane hydrochloride typically involves the formation of the spirocyclic core followed by the introduction of the methoxymethyl group. One common method involves the reaction of a suitable azaspiro compound with methoxymethyl chloride under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent any side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-(Methoxymethyl)-7-azaspiro[3.5]nonane hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxymethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Methoxymethyl chloride in the presence of a base like sodium hydride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

2-(Methoxymethyl)-7-azaspiro[3.5]nonane hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Methoxymethyl)-7-azaspiro[3.5]nonane hydrochloride involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-Azaspiro[3.5]nonane hydrochloride
  • (3R)-3-(Methoxymethyl)-piperidine hydrochloride

Uniqueness

2-(Methoxymethyl)-7-azaspiro[3.5]nonane hydrochloride is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable tool for researchers and industry professionals alike.

Properties

Molecular Formula

C10H20ClNO

Molecular Weight

205.72 g/mol

IUPAC Name

2-(methoxymethyl)-7-azaspiro[3.5]nonane;hydrochloride

InChI

InChI=1S/C10H19NO.ClH/c1-12-8-9-6-10(7-9)2-4-11-5-3-10;/h9,11H,2-8H2,1H3;1H

InChI Key

DTFPGRCBRGSHAG-UHFFFAOYSA-N

Canonical SMILES

COCC1CC2(C1)CCNCC2.Cl

Origin of Product

United States

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